molecular formula C11H17NO3 B140795 (R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol CAS No. 41787-64-8

(R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol

Cat. No. B140795
CAS RN: 41787-64-8
M. Wt: 211.26 g/mol
InChI Key: QSUCQAULQIAOEP-VIFPVBQESA-N
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Description

“Benzenemethanol, α-methyl-” is a chemical compound with the formula C8H10O . It has a molecular weight of 122.1644 . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 .


Molecular Structure Analysis

The molecular structure of “Benzenemethanol, α-methyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanol, α-methyl-” include a molecular weight of 122.1644 . More detailed properties like boiling point, melting point, etc., were not found in the resources I have access to.

properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCQAULQIAOEP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol

CAS RN

41787-64-8
Record name (-)-Normacromerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041787648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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